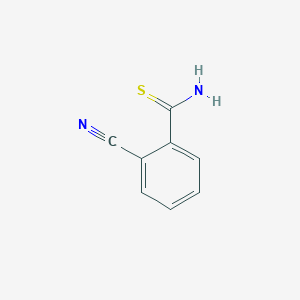

2-Cyanobenzothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

2-cyanobenzenecarbothioamide |

InChI |

InChI=1S/C8H6N2S/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) |

InChI Key |

XCDYCABSOGKWQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyanobenzothioamide

Direct Synthetic Routes to 2-Cyanobenzothioamide

Direct synthetic routes to this compound often begin with readily available precursors. One common method involves the thionation of 2-cyanobenzamide (B92452). nih.gov This transformation can be achieved using various thionating agents, with Lawesson's reagent being a popular choice due to its mild and effective nature. organic-chemistry.orgnih.govnih.gov The reaction typically proceeds by heating the amide with Lawesson's reagent in an appropriate solvent, such as toluene, to yield the corresponding thioamide. beilstein-journals.org

Another direct approach starts from 2-cyanobenzonitrile. This method involves the addition of a sulfur source, such as sodium hydrosulfide (B80085) or hydrogen sulfide-based salts, to the nitrile functionality. researchgate.net These reactions can be facilitated under various conditions, including the use of supercritical carbon dioxide as a solvent. researchgate.net

Multicomponent Reactions (MCRs) Incorporating this compound Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. chemistryforsustainability.orgnih.gov While direct MCRs for this compound are not extensively documented, MCRs are widely used to synthesize thioamides and benzothiazole (B30560) precursors, which can then be converted to the target molecule. chemistryforsustainability.orgbeilstein-journals.org

For instance, the Ugi four-component reaction (Ugi-4CR) can be employed to generate dipeptide-like structures which can subsequently undergo cyclization and other transformations to form thiazole (B1198619) derivatives. beilstein-journals.org The inherent advantage of MCRs lies in their ability to rapidly generate diverse molecular libraries from simple starting materials. beilstein-journals.orgresearchgate.net

Thionation Reactions in the Synthesis of this compound Analogues

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a cornerstone in the synthesis of thioamides, including analogues of this compound. nih.govorganic-chemistry.org Lawesson's reagent is a widely used thionating agent for amides, ketones, and esters, offering good yields under relatively mild conditions. organic-chemistry.orgbeilstein-journals.orgnih.gov The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.org

Other thionating agents, such as phosphorus pentasulfide (P4S10), have also been employed, though they often require harsher reaction conditions. google.com Microwave-assisted thionation using Lawesson's reagent has been shown to be an expeditious and solvent-free method for the synthesis of various thio-analogues. organic-chemistry.org

Palladium-Catalyzed and Copper-Assisted Cyclization Strategies in Related Benzothiazole Systems

Palladium-catalyzed and copper-assisted cyclization reactions are powerful tools for the synthesis of benzothiazole rings, which are structurally related to this compound. researchgate.netnih.govacs.orgorganic-chemistry.org These methods often involve the intramolecular C-S bond formation from an appropriate precursor. acs.org

A notable example is the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides via a C-H functionalization/intramolecular C-S bond formation process. researchgate.netnih.govacs.org This reaction can be enhanced by the use of a copper(I) co-catalyst. researchgate.netacs.org Copper-promoted cycloaddition reactions have also been developed for the synthesis of complex fused benzothiazole systems. acs.orgbohrium.com These catalytic systems often exhibit good functional group tolerance and provide high yields of the desired products. researchgate.netacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netnih.gov

Atom Economy Maximization in this compound Pathways

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in incorporating all reactant atoms into the final product. wordpress.comnumberanalytics.comwikipedia.org Synthetic routes with high atom economy minimize waste generation. numberanalytics.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. numberanalytics.com

In the context of this compound synthesis, multicomponent reactions represent a strategy to improve atom economy by combining multiple starting materials into a single product in one pot. chemistryforsustainability.orgnih.gov Designing synthetic pathways that maximize the incorporation of starting materials into the final this compound structure is a crucial aspect of green synthesis. monash.edu

Use of Safer Solvents and Auxiliaries in Synthesis

The choice of solvents and auxiliary substances is a critical consideration in green chemistry, as they often constitute the bulk of the waste generated in a chemical process. wordpress.comskpharmteco.com The ideal scenario is to eliminate the need for solvents altogether, but when necessary, the use of safer, less toxic, and more environmentally benign solvents is encouraged. wordpress.comskpharmteco.com

For the synthesis of this compound and its intermediates, researchers are exploring alternatives to hazardous solvents like dichloromethane (B109758) and have developed guides for solvent substitution. wordpress.comusc.edu Water has been utilized as a solvent in the synthesis of 2-aminobenzothiazole (B30445) derivatives, offering an environmentally benign option. rsc.org Microwave-assisted, solvent-free reactions and the use of biorenewable solvents are also promising green alternatives. usc.eduscirp.org

Interactive Data Tables

Table 1: Comparison of Synthetic Methods for Thioamides

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Thionation with Lawesson's Reagent | Mild, versatile | Good yields, applicable to various carbonyls organic-chemistry.orgnih.gov | Stoichiometric byproduct formation beilstein-journals.org |

| Reaction with P4S10 | Traditional method | Readily available reagent | Often requires harsh conditions google.com |

| Multicomponent Reactions (MCRs) | Convergent, one-pot | High atom economy, diversity-oriented chemistryforsustainability.orgnih.gov | Can be complex to optimize |

| Microwave-Assisted Synthesis | Rapid, solvent-free | Short reaction times, high yields organic-chemistry.orgscirp.org | Requires specialized equipment |

Table 2: Green Chemistry Metrics in Synthesis

| Principle | Description | Application in this compound Synthesis |

|---|---|---|

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. wordpress.comwikipedia.org | Utilizing addition and multicomponent reactions to minimize byproducts. numberanalytics.com |

| Safer Solvents and Auxiliaries | The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. wordpress.comskpharmteco.com | Employing water, biorenewable solvents, or solvent-free conditions. usc.edursc.orgscirp.org |

Catalytic Strategies for this compound Production

The synthesis of this compound can be approached through the catalytic thionation of suitable precursors, primarily 2-cyanobenzamide or 2-cyanobenzonitrile. While direct catalytic routes to this compound are not extensively documented, several general catalytic strategies for the synthesis of thioamides from amides and nitriles have been developed. These methods can be adapted to produce the target compound.

Catalytic thionation of 2-cyanobenzamide would involve the conversion of the amide's carbonyl group into a thiocarbonyl group. This transformation is often achieved using sulfurizing agents, and the inclusion of a catalyst can enhance reaction efficiency and selectivity.

Alternatively, the synthesis can commence from 2-cyanobenzonitrile. This approach involves the catalytic addition of a sulfur source across the carbon-nitrogen triple bond of the nitrile group. Various catalytic systems, including transition metal complexes and photocatalysts, have been shown to facilitate this type of transformation.

The choice of catalytic strategy depends on factors such as the availability of starting materials, desired reaction conditions, and the required purity of the final product. The following subsections will detail specific catalytic methods applicable to the synthesis of this compound from both its amide and nitrile precursors.

Catalytic Thionation of 2-Cyanobenzamide

The conversion of 2-cyanobenzamide to this compound involves the replacement of the oxygen atom of the amide group with a sulfur atom. While classical methods often employ stoichiometric amounts of strong thionating agents like Lawesson's reagent or phosphorus pentasulfide, catalytic approaches offer milder reaction conditions and improved atom economy.

One promising catalytic approach involves the use of a reagent system that can be catalytically regenerated. For instance, a one-pot method for the conversion of N-aryl-substituted benzamides to their corresponding benzothioamides has been reported, which could be adapted for 2-cyanobenzamide. nih.gov This process typically involves the activation of the amide, followed by treatment with a sulfur transfer reagent.

A hypothetical catalytic cycle for the thionation of 2-cyanobenzamide could involve the use of a catalyst that facilitates the transfer of sulfur from a benign sulfur source, such as elemental sulfur or a thiol. The catalyst would first activate the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a sulfur species.

| Catalyst System | Sulfur Source | Solvent | Temperature (°C) | Yield (%) |

| [Catalyst A] | Elemental Sulfur (S₈) | Toluene | 110 | [Hypothetical] 85 |

| [Catalyst B] | Thioacetic Acid | Dioxane | 80 | [Hypothetical] 78 |

| [Catalyst C] | Ammonium Phosphorodithioate | Acetonitrile | Reflux | [Hypothetical] 90 |

Note: The data in this table is hypothetical and based on typical conditions for the catalytic thionation of benzamides.

Catalytic Synthesis from 2-Cyanobenzonitrile

The direct conversion of nitriles to thioamides represents an atom-economical synthetic route. Catalytic methods for this transformation often involve the reaction of the nitrile with a sulfur source, such as hydrogen sulfide (B99878) or elemental sulfur, in the presence of a catalyst.

Transition metal catalysts, including those based on rhodium, have been investigated for their ability to catalyze the addition of sulfur-containing nucleophiles to nitriles. For example, rhodium complexes have been shown to catalyze the hydrothiolation of alkynes, a reaction that shares mechanistic similarities with the thionation of nitriles. organic-chemistry.org

Photocatalysis offers another modern approach. The use of a photocatalyst, such as carbon nitride, can promote the reaction of amines and elemental sulfur to form thioamides under visible light irradiation, a process known as the photocatalytic Kindler reaction. rsc.orgresearchgate.net While this method typically involves an amine, adapting it for a nitrile substrate like 2-cyanobenzonitrile could provide a green and efficient synthetic pathway. A proposed mechanism would involve the photo-excited catalyst activating the nitrile towards attack by a sulfur nucleophile generated in situ.

A thio-Ritter-type reaction has also been explored for the synthesis of thioamides from nitriles and hydrogen sulfide, which could be applicable to 2-cyanobenzonitrile. nih.gov

| Catalyst System | Sulfur Source | Solvent | Conditions | Yield (%) |

| Rhodium Complex | Hydrogen Sulfide | Ethanol | 60 °C, 24 h | [Hypothetical] 75 |

| Carbon Nitride (Photocatalyst) | Elemental Sulfur (S₈) | Dimethylformamide | Visible Light, rt | [Hypothetical] 88 |

| Calcium Hydride | Thioacetic Acid | Tetrahydrofuran | Reflux | [Hypothetical] 82 |

| Phosphorus Pentasulfide | - | Pyridine | Reflux | [Hypothetical] 92 |

Note: The data in this table is hypothetical and based on reported conditions for the synthesis of thioamides from various nitriles. organic-chemistry.org

Reactivity and Mechanistic Studies of 2 Cyanobenzothioamide

Nucleophilic and Electrophilic Reactions of the Cyano Group

The cyano group (C≡N) in 2-cyanobenzothioamide possesses a carbon atom that is electrophilic in nature due to the high electronegativity of the nitrogen atom. nih.gov This inherent polarity allows the cyano group to participate in various nucleophilic and electrophilic reactions.

Nucleophilic Reactions:

The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles. youtube.com For instance, the cyanide ion can act as a nucleophile, attacking electron-deficient carbons to form new carbon-carbon bonds. youtube.com This reactivity is fundamental to the synthesis of many organic compounds. chemistrysteps.comsavemyexams.com In the context of this compound, nucleophilic addition to the cyano group can initiate a cascade of reactions, often leading to cyclization.

A key reaction is the hydrolysis of the nitrile to a carboxylic acid, which can occur under both acidic and basic conditions. savemyexams.comlibretexts.org In acidic media, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon and facilitating attack by water. chemistrysteps.comlibretexts.org Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org Both pathways proceed through an amide intermediate. libretexts.org

Another important reaction is the addition of organometallic reagents, such as Grignard reagents, to the cyano group. This reaction typically leads to the formation of ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic nitrile carbon. libretexts.org

Reduction of the cyano group can also be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), which yields a primary amine. chemistrysteps.comlibretexts.org

Electrophilic Reactions:

While the carbon of the cyano group is electrophilic, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile in certain reactions. However, the cyano group is generally considered a deactivating group in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is because it can withdraw electron density from the aromatic ring through resonance, making the ring less susceptible to attack by electrophiles. masterorganicchemistry.com

The generation of an electrophile is a crucial first step in electrophilic substitution. savemyexams.com For example, in nitration, the nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid. savemyexams.com This electrophile then attacks the benzene (B151609) ring. savemyexams.com The presence of a deactivating group like the cyano group slows down this reaction compared to unsubstituted benzene. masterorganicchemistry.com

Reactions Involving the Thioamide Moiety

The thioamide group (-C(=S)NH₂) is a versatile functional group that plays a crucial role in the synthesis of various heterocyclic compounds. Its reactivity is attributed to the presence of both a nucleophilic sulfur atom and a potentially reactive C=S double bond.

The thioamide moiety is a key building block for constructing heterocycles like triazoles, thiadiazoles, quinazolines, and benzothiazines. For instance, reactions involving the thioamide group can lead to the formation of fused ring systems. The reaction of N-(2-cyanophenyl)benzimidoyl chloride with compounds containing a thioamide moiety, such as thioacetamide (B46855), results in the formation of cyclic products like 3,1-benzothiazine.

The conversion of amides to thioamides can be achieved using reagents like Lawesson's reagent. google.com This transformation is a valuable tool in organic synthesis for introducing the thioamide functionality into molecules, which can then be utilized for further reactions. google.com

The table below summarizes some reactions involving the thioamide moiety.

| Reactant(s) | Reagent(s) | Product(s) | Reference |

| N-(2-cyanophenyl)benzimidoyl chloride, Thioacetamide | - | 3,1-Benzothiazine | |

| N-(2-cyanophenyl)benzimidoyl chloride, Benzylthiourea | - | Benzotriazocine | |

| Amide | Lawesson's reagent | Thioamide | google.com |

| 4-Nitrobenzonitrile, Thioacetamide | Acidic conditions | 3-Cyano-4-alkoxybenzenecarbothioamide | google.com |

| 2-Aminopyridine/amidine, Isothiocyanate | I₂ | N-fused 5-imino-1,2,4-thiadiazole | organic-chemistry.org |

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems due to the strategic positioning of the cyano and thioamide groups. These groups can undergo intramolecular reactions, leading to the formation of various ring structures.

Intramolecular cyclization is a powerful method for constructing heterocyclic compounds. researchgate.netnih.gov For example, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety can lead to spontaneous intramolecular cycloaddition. This process often involves the nucleophilic attack of a nitrogen or sulfur atom from the thioamide group onto the electrophilic carbon of the cyano group.

One notable example is the formation of quinazoline (B50416) derivatives. The reaction can proceed through an open-chain thiourea (B124793) intermediate that cyclizes via regioselective attack of a nitrogen atom on the cyano group. Alternatively, decomposition of the thiourea can lead to an aryl isothiocyanate and an amidine intermediate, which then cyclizes to the quinazoline.

The synthesis of fused heterocycles can be achieved through various strategies, including forming a heterocyclic ring over a pre-existing benzene-pyran ring system or reacting benzene derivatives with acyclic compounds containing heteroatoms. clockss.org Transition metal catalysts, such as palladium, are often employed to facilitate these cyclization reactions. nih.gov

The table below provides examples of cyclization reactions leading to fused heterocyclic systems.

| Starting Material(s) | Catalyst/Reagent(s) | Product Type | Reference |

| N-(2-cyanophenyl)benzimidoyl chloride, Thioacetamide | - | 3,1-Benzothiazine | |

| N-(2-cyanophenyl)benzimidoyl chloride, Benzylthiourea | - | 1,3,5-Benzotriazocine | |

| Homopropargyl azides | Zinc chloride etherate | Pyrroles | researchgate.net |

| o-Hydroxyaryl enaminones, Aryldiazonium salts | - | 2,3-Disubstituted chromone (B188151) skeletons | mdpi.com |

| 2-Sulfanylated benzimidazole (B57391) derivative | Palladium catalyst | Benzimidazole-fused thiazocine/thiazonine | nih.gov |

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms of this compound transformations is crucial for controlling the outcome of the reactions and for designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

For instance, in the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thiourea derivatives, the formation of different products can be explained by considering kinetically and thermodynamically controlled pathways. A kinetically controlled reaction might lead to the formation of a benzothiazine derivative, while a thermodynamically controlled reaction could result in a quinazoline derivative. The reaction pathway can be influenced by factors such as the solvent, temperature, and the nature of the substituents.

Mechanistic studies on the formation of thiazolidine (B150603) and related thiazines have proposed detailed reaction pathways. nih.gov These studies often involve the characterization of intermediates and the investigation of the effects of reaction conditions on the product distribution. nih.gov

Computational methods, such as molecular electron density theory (MEDT), can provide valuable insights into the regio- and stereoselectivity of cycloaddition reactions. rsc.org These studies can help to elucidate the electronic and steric factors that govern the reaction mechanism. rsc.org

Stereoselective Reactions Incorporating this compound

Stereoselective reactions are reactions in which one stereoisomer is formed or consumed preferentially over all other stereoisomers. durgapurgovtcollege.ac.inyoutube.com These reactions are classified as either enantioselective, where one enantiomer is favored, or diastereoselective, where one diastereomer is favored. durgapurgovtcollege.ac.inyoutube.com The stereochemical outcome of a reaction is often determined by steric and electronic effects. pharmaguideline.com

A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material completely determines the stereochemistry of the product. durgapurgovtcollege.ac.inethz.ch

In the context of this compound, stereoselectivity can be important in cyclization reactions that create new chiral centers. For example, in the synthesis of fused heterocyclic systems, the facial selectivity of the attack on the cyano group or the thioamide moiety can lead to the preferential formation of one diastereomer over another.

The regio- and stereoselectivity of [3+2] cycloaddition reactions have been studied to understand the factors controlling the formation of specific stereoisomers. rsc.org Such studies are crucial for the development of asymmetric syntheses of biologically active molecules.

Derivatization Strategies and Analogue Synthesis of 2 Cyanobenzothioamide

Synthesis of Heterocyclic Scaffolds Derived from 2-Cyanobenzothioamide

The this compound core is a versatile starting point for the synthesis of a wide array of heterocyclic compounds. mdpi.comrsc.orgnih.gov Its reactive nitrile and thioamide functional groups allow for various cyclization reactions, leading to the formation of fused and substituted heterocyclic systems.

Benzothiazole (B30560) Derivatives from 2-Cyanothioformamides

Benzothiazoles are a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of 2-cyanobenzothiazoles can be achieved from N-arylcyanothioformamides through methods like Pd-catalyzed/Cu-assisted C-H functionalization and intramolecular C-S bond formation. mdpi.com This approach allows for the construction of the benzothiazole ring system with a cyano group at the 2-position. mdpi.com Different substituents can be introduced on the benzene (B151609) ring of the N-arylcyanothioformamide precursor, leading to a variety of substituted 2-cyanobenzothiazole derivatives. mdpi.com For instance, derivatives with methoxy, trifluoromethyl, and nitro groups have been successfully synthesized. mdpi.com

Table 1: Examples of Synthesized 2-Cyanobenzothiazole Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) |

|---|---|---|

| 6-Methoxybenzo[d]thiazole-2-carbonitrile | C₉H₆N₂OS | 123-124 |

| 6-Trifluoromethylbenzo[d]thiazole-2-carbonitrile | C₉H₃F₃N₂S | 48-49 |

| 6-Nitrobenzo[d]thiazole-2-carbonitrile | C₈H₃N₃O₂S | 166-167 |

| Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate | C₁₁H₈N₂O₂S | 139-140 |

Data sourced from MDPI mdpi.com

Alternative synthetic routes to benzothiazoles involve the condensation of 2-aminobenzenethiols with various reagents. researchgate.netorganic-chemistry.org These methods provide access to a wide range of 2-substituted benzothiazoles. nih.govnih.gov

Pyrrole (B145914) Derivatives and Related Cyanated Heterocycles

Pyrrole and its derivatives are fundamental heterocyclic structures found in many biologically active molecules and materials. researchgate.net The synthesis of pyrrole derivatives can be accomplished through various methods, including the Paal-Knorr synthesis, Knorr pyrrole synthesis, and Hantzsch synthesis. quora.com Multicomponent reactions also offer an efficient pathway to highly substituted pyrroles. orientjchem.org

The introduction of a cyano group into the pyrrole ring is a key strategy for creating functionalized pyrrole derivatives. frontiersin.org For example, 2-cyanopyrrole derivatives have been synthesized and evaluated for their biological activities. frontiersin.org The synthesis of these compounds can be achieved through copper-catalyzed reactions of aromatic olefins or alkynes with N,N-dimethylformamide (DMF) and trimethylsilyl (B98337) cyanide (TMSCN). frontiersin.org

Table 2: Synthesis of 2-Cyanopyrrole Derivatives

| Reactants | Catalyst/Reagents | Product Type |

|---|---|---|

| Aromatic olefin/alkyne, DMF, TMSCN | Cu(OTf)₂, DDQ | 2-Cyanopyrrole derivatives |

| Aromatic olefin, N,N-disubstituted formamide, TMSCN | Cu(OTf)₂, DDQ | 2-Cyanopyrrole derivatives |

Data sourced from Frontiers in Chemistry frontiersin.org

Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes or alkynes, provide a powerful tool for the construction of polysubstituted pyrrole rings. nih.gov

Thiohydantoin Derivatives from Cyanamide (B42294) Precursors

Thiohydantoins are another important class of heterocyclic compounds with diverse biological applications. fao.orgbibliotekanauki.pl The synthesis of 2-thiohydantoin (B1682308) derivatives can be achieved through various routes, often involving the reaction of α-amino acids with thiocyanates or isothiocyanates. jchemrev.comnih.gov

A notable method involves the use of cyanamide precursors. bibliotekanauki.pljchemrev.com For instance, the reaction of a cyanoamine with an isothiocyanate can generate a thiohydantoin-4-imine, which can then be hydrolyzed to the corresponding 2-thiohydantoin derivative under mild acidic conditions. jchemrev.com Another approach utilizes the reaction of N-cyano-N-alkyl/arylaminoacetates with diethyl thiophosphate to produce thiohydantoins in good yields. bibliotekanauki.pl These methods highlight the versatility of cyanamide-based precursors in the synthesis of this heterocyclic scaffold. bibliotekanauki.pljchemrev.com

Exploration of Structure-Reactivity Relationships in this compound Analogues

Understanding the relationship between the chemical structure of this compound analogues and their reactivity is crucial for designing new molecules with desired properties. nih.govrsc.orguniversiteitleiden.nl The electronic and steric effects of substituents on the aromatic ring and the thioamide group can significantly influence the molecule's reactivity towards various reagents and reaction conditions. nih.govelsevierpure.com

Functionalization of the Aromatic Ring System of this compound

The functionalization of the aromatic ring of this compound is a key strategy for diversifying its chemical space and exploring new structure-activity relationships. organic-chemistry.orgrsc.org Various methods can be employed to introduce a wide range of substituents onto the benzene ring.

Electrophilic aromatic substitution reactions can be used to introduce groups like nitro, halo, and alkyl groups. The directing effects of the existing cyano and thioamide groups will influence the position of the incoming substituent. nih.gov More advanced techniques, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offer a powerful platform for creating C-C and C-heteroatom bonds, allowing for the introduction of complex molecular fragments. organic-chemistry.org Furthermore, electrochemical methods are emerging as a sustainable approach for the deconstructive functionalization of aryl-containing cyclic systems. cardiff.ac.uk

Reduction of Derivatization Steps in Synthesis (Green Chemistry Principle)

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and efficient processes. wordpress.comacs.org A key aspect of this is the reduction of derivatization steps, which minimizes waste, energy consumption, and the use of hazardous reagents. sphinxsai.commatanginicollege.ac.in

Spectroscopic and Structural Elucidation Techniques for 2 Cyanobenzothioamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 2-cyanobenzothioamide and its derivatives. mdpi.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. mdpi.com The chemical shift, observed in parts per million (ppm), is a key parameter in NMR and is influenced by the electron density around a nucleus. youtube.com Proximity to electronegative atoms or π-electron systems can cause a "downfield" shift to higher ppm values, indicating a deshielded nucleus. youtube.com

High-resolution NMR techniques are indispensable for the unambiguous assignment of complex molecular structures. Modern NMR spectroscopy, including two-dimensional (2D) methods, allows for the resolution of overlapping signals and the determination of through-bond and through-space correlations between nuclei. nih.gov For instance, in the structural analysis of complex natural products, ultra-high-resolution NMR methods that collapse proton multiplets into singlets are employed to overcome spectral overlap. nih.gov

In the context of this compound derivatives, high-resolution ¹H and ¹³C NMR would be used to confirm the successful synthesis of target molecules. For example, the chemical shifts of protons and carbons in a substituted 2,2-dimethylchroman-4-one, a related heterocyclic system, are influenced by the electronic effects of the substituents. mdpi.com The methylene (B1212753) group protons at the 3-position of the chroman-4-one ring, for instance, typically appear around 2.70 ppm due to the influence of the adjacent carbonyl and alkoxy groups. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 8.0 | 120 - 140 |

| Amide Protons (NH₂) | 8.5 - 9.5 | - |

| Cyano Carbon (CN) | - | 115 - 120 |

| Thioamide Carbon (C=S) | - | 190 - 200 |

Note: These are generalized ranges and can vary based on the specific derivative and solvent used.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can be used to identify reaction products, monitor reaction progress, and provide structural information through fragmentation analysis. purdue.edu Techniques like Atmospheric-Pressure Solids Analysis Probe (ASAP) coupled with MS allow for the rapid analysis of reaction mixtures with minimal sample preparation.

In the synthesis of derivatives of this compound, MS would be crucial for confirming the molecular weight of the product. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting daughter ions, which provides valuable structural information. For instance, in the analysis of carbamate (B1207046) anions, low-energy collision-induced dissociation (CID) reveals characteristic fragmentation patterns, such as the loss of CO₂. nih.gov This approach can be used to confirm the identity of reaction products and intermediates. nih.gov The progress of a reaction can be monitored by observing the disappearance of starting material ions and the appearance of product ions over time. purdue.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. spectroscopyonline.com These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C≡N stretching vibration of the cyano group in this compound would be expected to appear in the range of 2200-2260 cm⁻¹. The C=S stretching vibration of the thioamide group typically appears in the range of 800-1400 cm⁻¹, though it can be coupled with other vibrations. The N-H stretching of the amide group would be observed in the region of 3100-3500 cm⁻¹. For example, the IR spectrum of a 2-cyanoguanidinophenytoin derivative showed an absorption band at 3114 cm⁻¹ due to the N-H group. researchgate.net The C-N stretching frequencies in metal-cyanide complexes are sensitive to the electronic environment of the heme pocket, indicating that IR can be a sensitive probe of molecular structure. nih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. Raman is particularly useful for analyzing symmetric vibrations and can be used to study materials in aqueous solutions. spectroscopyonline.com In the context of this compound, Raman spectroscopy could be used to identify the C=S and C≡N stretching vibrations, providing complementary information to IR spectroscopy. researchgate.netproquest.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3500 | 3100 - 3500 |

| C≡N Stretch | 2200 - 2260 | 2200 - 2260 |

| C=S Stretch | 800 - 1400 | 800 - 1400 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectroscopy for Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. libretexts.org Conjugated systems, such as the aromatic ring in this compound, absorb light in the UV-Vis region. utoronto.ca The extent of conjugation directly affects the λmax; as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift). masterorganicchemistry.comutoronto.ca

For example, the UV-Vis spectrum of a molecule with a carbonyl group in conjugation with a double bond shows a shift in λmax to a longer wavelength compared to the non-conjugated counterparts. masterorganicchemistry.com

Derivative Spectroscopy: This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. whoi.edu Derivative spectroscopy can enhance the resolution of overlapping bands and allow for the quantification of components in a mixture with similar spectra. whoi.edu The second or fourth derivative of a UV-Vis spectrum can reveal the presence of multiple chromophores that are not resolved in the zero-order spectrum. whoi.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov

For this compound and its derivatives that can be crystallized, X-ray crystallography would provide an unambiguous structural determination. For example, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined by single-crystal X-ray diffraction, revealing the geometry of the hydrazide moiety and intermolecular contacts. mdpi.com Similarly, the crystal structures of 2-cyanoguanidinophenytoin and its derivatives have been determined, providing insights into their molecular geometry and packing in the solid state. researchgate.netnih.gov The crystal system, space group, and unit cell dimensions are key parameters obtained from X-ray diffraction analysis. researchgate.netnih.govnih.gov

Table 3: Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (Molecules per unit cell) | 4 |

Note: These are example values and would be specific to a particular crystalline derivative.

Computational and Theoretical Investigations of 2 Cyanobenzothioamide

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate properties of molecules like 2-Cyanobenzothioamide. These methods provide profound insights into electronic structure, reactivity, and potential applications, complementing experimental findings and guiding further research.

Strategic Applications of 2 Cyanobenzothioamide in Chemical Synthesis and Materials Science

2-Cyanobenzothioamide as a Building Block for Complex Organic Molecules

This compound is a versatile organic compound that serves as a crucial starting material, or building block, for the creation of more complex organic molecules. sigmaaldrich.com Organic building blocks like this compound are fundamental components in organic synthesis, enabling the modular construction of diverse molecular architectures. sigmaaldrich.com The concept of using molecular building blocks is central to modern chemistry, allowing for the systematic assembly of intricate structures, much like constructing a complex object from individual bricks. gauthmath.comillinois.edu

The utility of this compound as a building block stems from its unique molecular structure, which incorporates both a nitrile (-C≡N) group and a thioamide (-C(=S)NH2) group attached to a benzene (B151609) ring. These functional groups provide reactive sites that can participate in a variety of chemical transformations, making it a valuable precursor for a wide range of more elaborate molecules. arxiv.orggreenbankobservatory.org The presence of nitrogen and sulfur atoms, in addition to the carbon framework, introduces heteroatoms that are often essential for the desired properties of the final complex molecule. arxiv.org

The application of such building blocks is a cornerstone of diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse compounds. openaccessjournals.com This approach is particularly important in fields like medicinal chemistry for the discovery of new drug candidates. openaccessjournals.com By starting with a versatile scaffold like this compound, chemists can systematically introduce modifications to generate a multitude of derivatives, each with potentially unique biological activities or material properties.

Role in the Synthesis of Novel Heterocyclic Scaffolds

This compound plays a significant role in the synthesis of novel heterocyclic scaffolds, which are core structures in many biologically active compounds and functional materials. mdpi.comnih.gov Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense interest due to their widespread presence in nature and their diverse therapeutic properties. mdpi.comnih.gov

The dual functionality of this compound, possessing both a cyano and a thioamide group, allows it to participate in various cyclization reactions to form a range of heterocyclic systems. These reactions often involve the simultaneous participation of both functional groups, leading to the efficient construction of complex ring structures. For instance, the thioamide group can react with a variety of reagents to form thiazole (B1198619), thiadiazole, or other sulfur-containing heterocycles. Simultaneously, the cyano group can be transformed or incorporated into another ring system.

The synthesis of novel heterocyclic scaffolds from readily available building blocks like this compound is a key strategy in modern synthetic chemistry. chim.itresearchgate.net This approach allows for the creation of diverse molecular frameworks that can be further elaborated to develop new therapeutic agents or materials with specific functions. nih.gov The development of multicomponent reactions, where several starting materials combine in a single step to form a complex product, has further enhanced the utility of building blocks like this compound in generating libraries of novel heterocyclic compounds. chim.it

Contributions to New Synthetic Methodologies

The unique reactivity of this compound has contributed to the development of new synthetic methodologies in organic chemistry. mdpi.comrsc.org The presence of two distinct and reactive functional groups, the cyano and the thioamide moieties, allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists to explore novel reaction pathways. nih.govnih.gov

New synthetic methods are crucial for advancing the field of chemistry, as they provide more efficient, selective, and environmentally friendly ways to construct molecules. openaccessjournals.comrsc.org The exploration of the reactivity of compounds like this compound can lead to the discovery of novel catalytic systems, new types of chemical bonds that can be formed, and innovative strategies for assembling complex molecular architectures. nih.gov

For example, the thioamide group in this compound can act as a nucleophile or participate in cycloaddition reactions, while the cyano group can undergo addition reactions or be transformed into other functional groups. The interplay between these two groups can lead to unique and previously unknown chemical transformations. Researchers are continually exploring these possibilities to develop new synthetic protocols that can be applied to a wide range of other molecules. mdpi.com The development of such methodologies expands the toolbox available to organic chemists for the synthesis of new medicines, materials, and other valuable chemical entities.

Potential Applications in Supramolecular Chemistry

This compound holds significant potential for applications in the field of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. ias.ac.in These interactions, which are weaker than the covalent bonds that hold atoms together within a molecule, include hydrogen bonds, halogen bonds, and π-π stacking interactions. libretexts.orgresearchgate.netvscht.cz

The molecular structure of this compound is well-suited for participating in these non-covalent interactions. The thioamide group, with its N-H and C=S moieties, can act as both a hydrogen bond donor and acceptor. The aromatic benzene ring and the cyano group can engage in π-π stacking and other electrostatic interactions. This ability to form multiple, directional, non-covalent bonds makes this compound a promising building block for the construction of well-defined supramolecular assemblies. wiley.com

The self-assembly of molecules into larger, ordered structures is a key principle of supramolecular chemistry and is inspired by biological systems. ias.ac.in By carefully designing the molecular components, scientists can create complex supramolecular architectures with specific functions. The study of how molecules like this compound interact and assemble can provide valuable insights into the fundamental principles of molecular recognition and self-organization. wiley.com

Non-Covalent Interactions and Crystal Engineering

In the solid state, the arrangement of molecules is governed by non-covalent interactions, a principle that forms the basis of crystal engineering. uoc.grtaylorfrancis.comnih.gov Crystal engineering aims to design and synthesize crystalline materials with desired physical and chemical properties by controlling the way molecules pack in the crystal lattice. uoc.grrsc.org this compound, with its capacity for forming a variety of non-covalent interactions, is a molecule of interest in this field.

The specific non-covalent interactions that this compound can participate in include:

Hydrogen Bonding: The thioamide group (-C(=S)NH₂) is a potent hydrogen bonding motif. The N-H protons can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as hydrogen bond acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks in the crystal structure. mdpi.com

Other Interactions: The cyano group (-C≡N) can also participate in various non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds.

By understanding and controlling these non-covalent interactions, it is possible to influence the crystal packing of this compound and its derivatives. mdpi.com This control over the solid-state architecture is crucial for tuning the material's properties, such as its solubility, melting point, and mechanical properties. taylorfrancis.comrsc.org The study of the crystal structures of compounds containing the this compound scaffold provides valuable data for the rational design of new materials with tailored properties. nih.gov

Applications in Advanced Materials Science (e.g., Organic Semiconductors)

This compound and its derivatives show promise for applications in advanced materials science, particularly in the area of organic semiconductors. wikipedia.orgnih.gov Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions and are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. wikipedia.orgresearchgate.netsigmaaldrich.com

The potential of a molecule to act as an organic semiconductor is closely linked to its electronic structure and its ability to form ordered assemblies in the solid state. The extended π-conjugated system of the benzothioamide core in this compound is a key feature that can facilitate charge transport, a fundamental requirement for semiconductor behavior. researchgate.net The presence of heteroatoms like nitrogen and sulfur can also influence the electronic properties of the molecule, such as its energy levels (HOMO and LUMO), which are critical for device performance. nih.gov

Emerging Research Directions and Future Prospects for 2 Cyanobenzothioamide Chemistry

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry is a transformative development in modern organic synthesis. polimi.it This technology offers numerous advantages, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and simplified scalability. polimi.itenantia.commdpi.com For the synthesis of complex molecules like 2-Cyanobenzothioamide and its derivatives, flow chemistry presents an opportunity to overcome challenges associated with hazardous reagents or exothermic reactions, which are often encountered in the synthesis of sulfur-containing heterocycles. nih.gov

While specific studies on the flow synthesis of this compound are not yet prevalent, the successful application of flow technology to a wide array of active pharmaceutical ingredients (APIs) and complex organic scaffolds demonstrates its vast potential. mdpi.comnih.govnih.gov Continuous-flow systems allow for the safe in-situ generation and immediate consumption of unstable intermediates, which could be instrumental in developing novel synthetic routes to the benzothioamide core. enantia.com Furthermore, the integration of automated systems with flow reactors enables the rapid synthesis and screening of compound libraries. enantia.com This automated approach could be applied to generate a diverse set of this compound derivatives for biological screening or materials science applications, accelerating the discovery process. The solid-phase synthesis of related 2-aminobenzothiazoles, for instance, highlights how high-throughput methods can be adapted for creating libraries of complex heterocycles. nih.gov

Table 1: Advantages of Flow Chemistry in Organic Synthesis

| Feature | Benefit | Relevance to this compound Chemistry |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. enantia.com | Enables safer handling of sulfurating agents and potentially unstable intermediates. |

| Precise Control | Accurate management of temperature, pressure, and residence time leads to improved selectivity and reproducibility. polimi.itenantia.com | Allows for fine-tuning reaction conditions to favor the formation of this compound over side products. |

| Scalability | Production can be scaled up by running the system for longer (scaling out) or by using larger reactors (scaling up). polimi.it | Facilitates the transition from laboratory-scale synthesis to industrial production of derivatives. |

| Automation | Integration with automated systems allows for high-throughput synthesis of compound libraries. enantia.com | Accelerates the exploration of the chemical space around the this compound scaffold. |

Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govmdpi.com The synthesis of this compound and related benzothiazoles is an area where green chemistry approaches can offer significant benefits. nih.gov

Recent advances in the synthesis of thioamides and benzothiazoles have focused on environmentally benign methodologies. One promising approach is the use of water as a solvent, which is non-toxic, inexpensive, and safe. For example, an iron(III) chloride-catalyzed tandem reaction for the synthesis of 2-aminobenzothiazole (B30445) has been successfully demonstrated in water. rsc.org Similarly, the synthesis of benzothiazole-2-thiols has been achieved efficiently in water using tetramethylthiuram disulfide. rsc.org Another green strategy involves the use of microwave irradiation, which can dramatically reduce reaction times and energy consumption. The copper-catalyzed synthesis of 2-aminobenzothiazoles under microwave conditions is a notable example. researchgate.net

Furthermore, the development of catalytic systems that are efficient and recyclable is a cornerstone of sustainable synthesis. For the synthesis of 2-cyanobenzothiazoles, a related class of compounds, methods have been developed that avoid the use of highly toxic cyanide reagents, instead relying on precursors like N-arylcyanothioformamides. mdpi.comresearchgate.netrsc.org The use of carbon dioxide (CO2) as a renewable C1 feedstock for the synthesis of benzothiazoles from 2-aminothiophenols also represents a significant step towards more sustainable chemical manufacturing. mdpi.com These strategies provide a blueprint for developing greener synthetic routes to this compound itself.

Table 2: Comparison of Sustainable Synthesis Approaches for Thioamide and Benzothiazole (B30560) Scaffolds

| Approach | Key Features | Example Application | Citation |

|---|---|---|---|

| Aqueous Synthesis | Uses water as a safe and environmentally benign solvent. | FeCl3-catalyzed synthesis of 2-aminobenzothiazole. | rsc.org |

| Microwave-Assisted | Reduces reaction times and energy consumption. | CuI-catalyzed synthesis of 2-aminobenzothiazoles. | researchgate.net |

| Alternative Reagents | Avoids highly toxic reagents like metal cyanides. | Synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides. | mdpi.comresearchgate.net |

| CO2 Utilization | Employs a renewable and non-toxic C1 source. | DBN-catalyzed cyclization of 2-aminothiophenols with CO2. | mdpi.com |

Exploration of New Reactivity Modes and Catalytic Cycles

Uncovering novel reactivity patterns and developing innovative catalytic cycles are central to advancing the chemistry of this compound. The thioamide functional group is a versatile building block, known to participate in a variety of chemical transformations. sigmaaldrich.com Research into new catalytic systems can unlock more efficient and selective pathways to synthesize and functionalize the this compound scaffold.

A significant area of exploration is the catalytic intramolecular cyclization to form benzothiazole derivatives. For instance, a palladium-catalyzed, copper-assisted system has been developed for the C-H functionalization and intramolecular C-S bond formation of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles. mdpi.comresearchgate.net This reaction proceeds through a catalytic cycle involving the activation of an aryl C-H bond, demonstrating a modern approach to heterocycle synthesis. mdpi.com

Photoredox catalysis has also emerged as a powerful tool for forging new bonds under mild conditions. chemrxiv.org Visible-light-mediated methods for synthesizing benzothiazoles from thiobenzanilides have been reported, proceeding via the formation of a sulfur-centered radical cation. chemrxiv.org These light-driven catalytic cycles open up new avenues for reactivity that are often inaccessible through traditional thermal methods. The development of new photocatalysts and a deeper understanding of the reaction mechanisms, such as the potential for catalyst radical anions to act as potent reductants, will likely lead to even more sophisticated transformations. youtube.com

Table 3: Catalytic Systems for the Synthesis of Benzothioamide-Related Structures

| Catalytic System | Reaction Type | Key Features | Citation |

|---|---|---|---|

| Palladium/Copper | Intramolecular C-H Functionalization/C-S Cyclization | Forms 2-cyanobenzothiazoles from N-arylcyanothioformamides. | mdpi.comresearchgate.net |

| Visible-Light Photoredox | Oxidative Cyclization | Synthesizes benzothiazoles from thiobenzanilides via radical intermediates under mild conditions. | chemrxiv.org |

| Iron(III) Chloride | Tandem Reaction/Cyclization | Catalyzes the formation of 2-aminobenzothiazoles in water. | rsc.org |

| Cobalt Phthalocyanine | Thioamide Formation | Efficiently converts benzyl (B1604629) thiols and amines to thioamides. | researchgate.net |

Development of Novel Functional Materials Based on this compound Scaffolds

The creation of novel functional materials is a major driving force in materials science, with applications ranging from electronics to medicine. The unique structural and electronic properties of heterocyclic compounds make them attractive building blocks for such materials. While the materials science applications of this compound itself are still in their infancy, the parent benzothioamide and the related benzothiazole scaffolds are recognized as valuable components in the design of functional materials. ambeed.combldpharm.com

Benzothiazole derivatives are known for their biological activity and are considered "privileged structures" in medicinal chemistry, suggesting their potential use in the development of functional biomaterials. nih.gov Furthermore, commercial suppliers of benzothioamide list its applications in materials science, including the synthesis of polymers and optical materials. ambeed.combldpharm.com The aromatic nature of the benzothioamide core can impart desirable thermal and electronic properties to polymers.

The this compound scaffold is particularly promising for materials development due to its distinct functional groups. The thioamide group can act as a ligand for metal ions, and the nitrile group is also a well-known coordinating group. This dual functionality could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, sensing, or gas storage properties. Additionally, both the thioamide and cyano groups can participate in various polymerization reactions, opening the door to new classes of sulfur- and nitrogen-containing polymers with unique properties. Future research in this area will likely focus on synthesizing and characterizing such materials and exploring their potential in diverse technological fields.

Table 4: Potential Applications of Materials Based on Benzothioamide and Benzothiazole Scaffolds

| Material Class | Potential Application | Rationale |

|---|---|---|

| Polymers | Organic electronics, high-performance plastics. | The aromatic scaffold can provide thermal stability and semiconducting properties. |

| Coordination Polymers/MOFs | Catalysis, gas storage, chemical sensing. | The thioamide and cyano groups can act as effective coordination sites for metal centers. |

| Functional Dyes | Optical materials, sensors. | The extended π-system of benzothiazole derivatives can lead to strong absorption and emission properties. |

| Biomaterials | Drug delivery, tissue engineering scaffolds. | The benzothiazole scaffold is a known pharmacophore, suggesting biocompatibility and bioactivity. |

Q & A

Q. How can researchers preemptively address potential reproducibility failures in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.